molecular formula C6H12NNaO4S B1405782 Sodium (diethylcarbamoyl)methanesulfonate CAS No. 1803585-02-5

Sodium (diethylcarbamoyl)methanesulfonate

Cat. No.: B1405782
CAS No.: 1803585-02-5
M. Wt: 217.22 g/mol
InChI Key: KVUHUAGUHPNFPK-UHFFFAOYSA-M
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Description

Sodium (diethylcarbamoyl)methanesulfonate is an organosulfur compound with the molecular formula C₆H₁₂NNaO₄S It is a sodium salt of methanesulfonic acid, where the methanesulfonate group is substituted with a diethylcarbamoyl group

Scientific Research Applications

Sodium (diethylcarbamoyl)methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and amides.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing into its potential use as a drug intermediate or as a component in drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.

Future Directions

The global production of methanesulfonic acid (MSA), a related compound, is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications (cleaning fluids, electrolytes for electroplating, redox-flow batteries, catalysts in organic synthesis, and as a solvent for high-molecular-weight polymers) . This could potentially impact the production and use of Sodium (diethylcarbamoyl)methanesulfonate in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (diethylcarbamoyl)methanesulfonate typically involves the reaction of methanesulfonyl chloride with diethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{(C}_2\text{H}_5\text{)}_2\text{NC(O)Cl} + \text{NaOH} \rightarrow \text{CH}_3\text{SO}_2\text{N(C}_2\text{H}_5\text{)}_2\text{COONa} + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as crystallization or distillation to obtain high-purity products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and diethylcarbamoyl derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted methanesulfonates.

    Hydrolysis Products: Methanesulfonic acid and diethylcarbamoyl derivatives.

Mechanism of Action

The mechanism of action of sodium (diethylcarbamoyl)methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in biochemical studies and potential therapeutic applications.

Comparison with Similar Compounds

    Methanesulfonic Acid: A simpler analog without the diethylcarbamoyl group.

    Sodium Methanesulfonate: Similar structure but lacks the diethylcarbamoyl substitution.

    Diethylcarbamoyl Chloride: A precursor in the synthesis of sodium (diethylcarbamoyl)methanesulfonate.

Properties

IUPAC Name

sodium;2-(diethylamino)-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.Na/c1-3-7(4-2)6(8)5-12(9,10)11;/h3-5H2,1-2H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUHUAGUHPNFPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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